1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid
Overview
Description
1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid is a heterocyclic compound that features a pyridine ring substituted with cyano and dimethyl groups, and an iso-nipecotic acid moiety
Preparation Methods
The synthesis of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine.
Halocyclization: The allyl derivatives undergo halocyclization with iodine or bromine to produce 2,3-dihydro [1,3]oxazolo [3,2-a]pyridinium salts.
Final Steps:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and dimethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific conditions and reagents employed, but they generally involve modifications to the pyridine ring and the iso-nipecotic acid moiety.
Scientific Research Applications
1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an anticancer agent.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit various biochemical pathways, depending on its structure and the presence of functional groups. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid can be compared with other similar compounds, such as:
3-Cyano-4,6-dimethyl-2-pyridone: This compound shares the pyridine ring structure but lacks the iso-nipecotic acid moiety.
2,3-Dihydro [1,3]oxazolo [3,2-a]pyridinium salts: These compounds are formed through halocyclization reactions and have similar structural features.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective reagent and shares the cyano and dimethyl substitutions on the pyridine ring.
The uniqueness of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid lies in its combination of the pyridine ring with the iso-nipecotic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-10(2)16-13(12(9)8-15)17-5-3-11(4-6-17)14(18)19/h7,11H,3-6H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWJTZASPCJLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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